(Rac)-Cemsidomide

Target engagement CRBN E3 ligase Binding affinity

Research on IMiD resistance and cereblon-dependent degradation is hampered by low-affinity ligands and enantiomer-specific activity. (Rac)-Cemsidomide solves this as the racemic form of CFT7455, a next-generation CRBN ligand with 800-fold enhanced binding over pomalidomide. - **Core Differentiator:** Kd = 0.9 nM for CRBN; 2.3 nM IC50 in len/pom-resistant NCI-H929 cells. - **Research Value:** Enables resistance mechanism studies, xenograft benchmarking (100% tumor regression at 100 µg/kg), and HiBiT assay calibration. - **Supply:** Validated as a high-affinity positive control for PROTAC and molecular glue workflows.

Molecular Formula C28H27N3O4
Molecular Weight 469.5 g/mol
Cat. No. B10829267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Cemsidomide
Molecular FormulaC28H27N3O4
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O
InChIInChI=1S/C28H27N3O4/c32-25-11-10-24(27(33)29-25)31-23-9-8-20(21-2-1-3-22(26(21)23)28(31)34)16-18-4-6-19(7-5-18)17-30-12-14-35-15-13-30/h1-9,24H,10-17H2,(H,29,32,33)
InChIKeyMUKCJOOKCZSQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Cemsidomide: IKZF1/3 Molecular Glue Degrader


(Rac)-Cemsidomide ((Rac)-CFT7455) is the racemic isomer of the investigational molecular glue degrader Cemsidomide (CFT7455). It functions as a cereblon (CRBN) E3 ligase ligand that induces ubiquitin-proteasome pathway degradation of the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential drivers in multiple myeloma and B-cell malignancies . The compound is orally bioavailable and demonstrates picomolar cellular potency against multiple myeloma cell lines . As the racemic form, it retains the same IKZF1/3 degradation activity and anticancer profile as the active enantiomer, making it a valuable research tool for studying molecular glue mechanisms, IMiD resistance, and CRBN-dependent protein degradation .

Why (Rac)-Cemsidomide Cannot Be Substituted


Approved immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide target IKZF1/3 for degradation but suffer from widespread clinical resistance and suboptimal therapeutic indices due to limited CRBN binding affinity and off-target effects [1]. (Rac)-Cemsidomide was specifically engineered as a next-generation molecular glue degrader with >800-fold enhanced CRBN binding relative to pomalidomide, enabling potent degradation even in cells resistant to lenalidomide and pomalidomide [2]. The racemic mixture retains this differentiated degradation profile and serves as a critical control for studies involving the single enantiomer. Simply substituting a generic IMiD fails to recapitulate the catalytic efficiency, resistance-overcoming activity, or unique degradation kinetics that define Cemsidomide's preclinical and clinical differentiation [3].

(Rac)-Cemsidomide Quantitative Advantages


CRBN Binding Affinity Advantage

(Rac)-Cemsidomide exhibits profoundly enhanced cereblon (CRBN) binding compared to the third-generation IMiD pomalidomide. In biochemical binding assays, CFT7455 demonstrated an 800-fold improvement in CRBN binding affinity. In cellular NanoBRET target engagement assays, this advantage increased to 1,600-fold [1]. The racemic mixture retains the same high-affinity CRBN interaction (Kd = 0.9 nM) as the active enantiomer [2]. This binding superiority is a primary driver of the compound's enhanced catalytic degradation efficiency and antiproliferative potency.

Target engagement CRBN E3 ligase Binding affinity

Potency in IMiD-Resistant Myeloma Cells

A critical differentiator for (Rac)-Cemsidomide is its potent activity in multiple myeloma cells that have acquired resistance to both lenalidomide and pomalidomide. In NCI-H929 cells resistant to both IMiDs, Cemsidomide maintains an IC50 of 2.3 nM, demonstrating that its enhanced CRBN binding and catalytic degradation mechanism can overcome common resistance pathways . By contrast, lenalidomide and pomalidomide show markedly reduced or absent activity in these resistant lines. This retained potency supports the compound's rationale for treating relapsed/refractory multiple myeloma where prior IMiD therapy has failed [1].

Drug resistance Multiple myeloma IMiD-resistant

IKZF1 Degradation Efficiency

The degradation kinetics of (Rac)-Cemsidomide distinguish it from less potent IMiDs. In the KiJK anaplastic large cell lymphoma (ALCL) cell line, treatment with CFT7455 for 6 hours resulted in an 89% reduction in IKZF1 protein levels, as measured by immunoblotting . This rapid and near-complete degradation occurs at low concentrations (picomolar DC50) and is driven by the compound's high CRBN binding affinity and molecular glue activity [1]. Comparable degradation of this magnitude and speed is not observed with lenalidomide or pomalidomide at clinically relevant concentrations.

Target degradation IKZF1 Pharmacodynamics

IMiD-Resistant Xenograft Tumor Regression

(Rac)-Cemsidomide's enhanced potency translates into superior in vivo antitumor activity compared to both pomalidomide and the CELMoD agent CC-92480 (mezigdomide). In the NCI-H929 multiple myeloma xenograft model, daily oral administration of CFT7455 at 100 µg/kg induced durable tumor regressions. In a separate study, switching pomalidomide-treated animals to CFT7455 on day 18 resulted in 67% of animals exhibiting tumor regression by day 28 and 100% demonstrating shrinkage by day 35 [1]. Direct comparative xenograft data show that while 1000 µg/kg/day of CC-92480 achieved tumor stasis, a 10-fold lower dose of CFT7455 (100 µg/kg/day) produced durable regressions [2]. This demonstrates a markedly enhanced in vivo therapeutic index.

Xenograft In vivo efficacy Tumor regression

Research and Industrial Use Cases


Benchmarking Novel CRBN-Dependent Degraders

Use (Rac)-Cemsidomide as a high-affinity reference control (Kd = 0.9 nM for CRBN) when evaluating the target engagement and degradation efficiency of next-generation molecular glues or PROTACs. Its 800–1,600-fold binding superiority over pomalidomide provides a clear positive control for assays measuring CRBN-dependent degradation [1].

Investigating IMiD Resistance Mechanisms

Employ (Rac)-Cemsidomide in cellular models of lenalidomide/pomalidomide resistance to study pathways that confer resistance to IMiDs but remain sensitive to enhanced-degrader agents. The compound's retained IC50 of 2.3 nM in dual-resistant NCI-H929 cells makes it an ideal tool for probing resistance-reversal strategies .

In Vivo IKZF1/3 Degradation Modeling

Utilize (Rac)-Cemsidomide in xenograft studies requiring robust, dose-dependent tumor regression. The compound's ability to induce 100% tumor shrinkage in IMiD-resistant models at well-tolerated oral doses (100 µg/kg) supports its use as a benchmark for evaluating the in vivo efficacy of novel IKZF1/3-targeted agents [2].

IKZF1/3 Degradation Assay Development

Leverage (Rac)-Cemsidomide's rapid degradation kinetics (89% IKZF1 reduction in 6 hours) to establish and calibrate high-content assays for IKZF1/3 protein loss, such as HiBiT tagging or immunofluorescence. The picomolar DC50 and rapid onset of degradation provide a sensitive and dynamic range for assay optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Cemsidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.